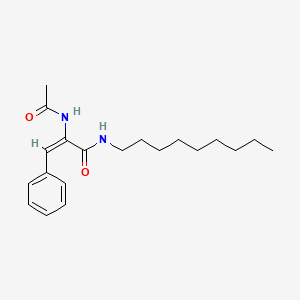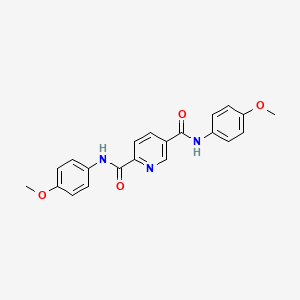
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through nucleophilic substitution reactions involving 4-methoxyphenol and a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological processes.
Medicine: As a candidate for drug development and therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chloro group instead of a methoxy group.
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which may impart specific chemical and biological properties. This uniqueness can be explored through comparative studies with similar compounds to identify its distinct characteristics and potential advantages.
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-3-17-13(8-9-15-17)16-14(18)10-20-12-6-4-11(19-2)5-7-12/h4-9H,3,10H2,1-2H3,(H,16,18) |
InChI Key |
ZXCOAJAEGAWNAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14951924.png)
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B14951932.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]butane-1-sulfonamide](/img/structure/B14951942.png)

![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]benzamide](/img/structure/B14951976.png)
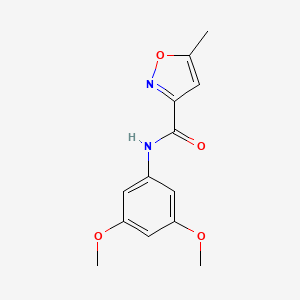
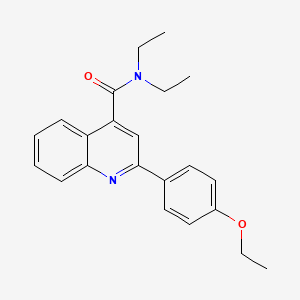

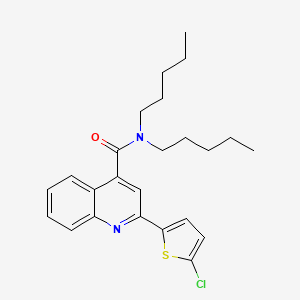
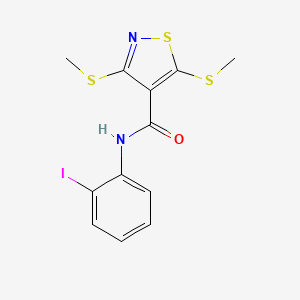
![7-[(2,4-dichlorobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14952001.png)
